3-amino-1-(3-methylbutyl)cyclohexan-1-ol
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Overview
Description
3-amino-1-(3-methylbutyl)cyclohexan-1-ol (AMBCH) is an organic compound with a cyclohexane ring structure containing a nitrogen atom and a methylbutyl group. It is a common component of many pharmaceuticals, cosmetics, and industrial products. AMBCH has many important biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer activities. Its mechanism of action is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways.
Scientific Research Applications
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been studied extensively in scientific research. It has been used to study the mechanisms of drug action, as well as the biochemical and physiological effects of drugs on cells and organisms. It has also been used in the development of new drugs, as well as in the study of cell signaling pathways. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been used in the study of the metabolism of drugs and other compounds, as well as in the study of their pharmacokinetics.
Mechanism of Action
The exact mechanism of action of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is not yet fully understood. However, it is believed to involve the inhibition of certain enzymes, as well as the modulation of certain signaling pathways. For example, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are important mediators of inflammation. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation and survival. Furthermore, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol has been found to have anti-oxidative and anti-cancer activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol for lab experiments is its relatively low cost and ease of synthesis. In addition, 3-amino-1-(3-methylbutyl)cyclohexan-1-ol is relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-amino-1-(3-methylbutyl)cyclohexan-1-ol in lab experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Furthermore, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects on cells and organisms.
Future Directions
Given the potential of 3-amino-1-(3-methylbutyl)cyclohexan-1-ol, there are many potential future directions for its research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to develop new drugs and therapeutic agents based on 3-amino-1-(3-methylbutyl)cyclohexan-1-ol. Furthermore, further research could be conducted to investigate its potential applications in the development of new cosmetics and industrial products. Finally, further research could be conducted to investigate its potential applications in the treatment of various diseases and conditions.
Synthesis Methods
3-amino-1-(3-methylbutyl)cyclohexan-1-ol can be synthesized using several different methods. One common method involves the reaction of 3-amino-1-cyclohexanol with 3-methylbutyl bromide in the presence of a strong base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 80°C. The reaction produces 3-amino-1-(3-methylbutyl)cyclohexan-1-ol and 3-methylbutyl bromide as the major by-products.
properties
IUPAC Name |
3-amino-1-(3-methylbutyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-7-11(13)6-3-4-10(12)8-11/h9-10,13H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAQWSXGGPTOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCCC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylbutyl)cyclohexan-1-ol |
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